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N2,3-Etheno-2'-deoxy Guanosine-d3

Stable isotope dilution mass spectrometry DNA adduct quantification Biomarker validation

Achieve attomole-level quantification of the most abundant etheno DNA adduct. N2,3-Etheno-2'-deoxy Guanosine-d3 is the irreplaceable stable isotope internal standard for LC-MS/MS targeting N2,3-εdGuo—the repair-resistant, highly mutagenic G→A lesion from lipid peroxidation and vinyl chloride exposure. The +3 Da mass shift ensures co-elution while correcting matrix ion suppression. Not substitutable: unlabeled N2,3-εdGuo shares identical MRM transitions; 1,N2-εdGuo differs >1000-fold in glycosidic bond stability; alternative isotope labels require full method re-validation. Essential for AlkB repair, occupational biomonitoring, and oxidative stress biomarker studies.

Molecular Formula C12H13N5O4
Molecular Weight 294.28 g/mol
Cat. No. B13845296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,3-Etheno-2'-deoxy Guanosine-d3
Molecular FormulaC12H13N5O4
Molecular Weight294.28 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N4C=CNC4=NC3=O)CO)O
InChIInChI=1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(20)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18-19H,3-4H2,(H,13,15,20)/t6-,7+,8+/m0/s1/i1D,2D,5D
InChIKeyDUHWHZGZQYBCAZ-SNLQDBIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2,3-Etheno-2′-deoxy Guanosine-d3: Deuterated DNA Adduct Standard for Etheno Lesion Quantification


N2,3-Etheno-2′-deoxy Guanosine-d3 (CAS unlabeled: 121055-53-6) is a stable isotope-labeled analog of the exocyclic DNA adduct N2,3-etheno-2′-deoxyguanosine (N2,3-εdGuo), featuring three deuterium atoms incorporated at the etheno bridge positions (molecular formula C₁₂H₁₀D₃N₅O₄, MW 294.28 g/mol) . The parent adduct is formed endogenously via lipid peroxidation and exogenously through exposure to the human carcinogen vinyl chloride and its metabolite chloroacetaldehyde [1]. N2,3-εdGuo is the most abundant etheno DNA adduct detected in vivo and is a highly mutagenic lesion that potently induces G→A transitions [2].

Why Unlabeled N2,3-εdGuo or Alternative Isotope-Labeled Etheno Standards Cannot Substitute for N2,3-Etheno-2′-deoxy Guanosine-d3


Generic substitution of N2,3-Etheno-2′-deoxy Guanosine-d3 with the unlabeled parent compound or alternative stable isotope-labeled etheno adducts is analytically hazardous. The unlabeled N2,3-εdGuo cannot serve as an internal standard in mass spectrometry workflows due to co-elution and identical mass transitions, precluding accurate isotope dilution quantification at the attomole-to-femtomole sensitivity required for clinical biomarker studies [1]. The isomeric 1,N2-etheno-2′-deoxyguanosine (1,N2-εdGuo) differs fundamentally in glycosidic bond stability by more than 1000-fold, mutational signature, and AlkB repair susceptibility, meaning it cannot serve as a chemical surrogate in mutagenesis or DNA repair assays [2]. Furthermore, alternative stable isotope labels (e.g., [¹³C₄]-εGua or [¹³C₁,¹⁵N₂]-1,N2-εdGuo) are designed for different chromatographic resolution and mass spectrometric monitoring schemes, precluding direct method transfer without re-validation [3].

N2,3-Etheno-2′-deoxy Guanosine-d3: Comparator-Based Quantitative Differentiation Evidence


Deuterium (+3 Da) Mass Tag Enables Stable Isotope Dilution LC-MS/MS with Attomole Sensitivity

N2,3-Etheno-2′-deoxy Guanosine-d3 incorporates three deuterium atoms (MW 294.28 g/mol) yielding a +3 Da mass shift relative to the unlabeled N2,3-εdGuo (MW 291.26 g/mol), enabling its use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS . In contrast to the unlabeled parent, which co-elutes with endogenous analyte and cannot be distinguished by mass, the -d3 form provides a distinct MRM transition without isotopic overlap, provided ≥3 mass unit separation is achieved [1]. While published nanoLC-NSI/MS/MS methods for etheno adducts have primarily utilized [¹³C₁,¹⁵N₂]-εdAdo, [¹⁵N₃]-εdCyd, and [¹³C₁,¹⁵N₂]-1,N2-εdGuo as internal standards (achieving detection limits of 0.73, 160, and 34 amol on-column respectively), the -d3 form of N2,3-εdGuo offers an alternative isotopic labeling strategy that avoids potential ¹³C/¹⁵N synthetic complexity [1].

Stable isotope dilution mass spectrometry DNA adduct quantification Biomarker validation

Glycosidic Bond Lability: N2,3-εdGuo Is ≥1000-Fold Less Stable Than Its 1,N2 Isomer

A direct comparative study of the two isomeric etheno-deoxyguanosine adducts established that the glycosidic bond of 1,N2-εdGuo (t₁/₂ = 2.3 h at 37°C, pH 1) is at least 1000-fold more stable than that of N2,3-εdGuo under identical acidic conditions [1]. At pH 6 and 37°C, the half-life of the N2,3-εdGuo nucleoside is approximately 3.5 h, and even shorter at lower pH, which has historically interfered with its isolation from DNA hydrolysates [2]. This extreme acid lability is a defining chemical property that directly impacts analytical workflow design: N2,3-εdGuo requires slightly alkaline conditions during synthesis and sample preparation to prevent quantitative sugar loss, whereas 1,N2-εdGuo tolerates acidic hydrolysis [1][2].

Glycosidic bond stability DNA adduct isolation Nucleoside chemistry

Mutational Specificity: N2,3-εG Induces Exclusively G→A Transitions, Whereas 1,N2-εG Produces Mixed Substitutions and Frameshifts

In a multiplex next-generation sequencing study directly comparing both ethenoguanine isomers in vivo, N2,3-εG potently and specifically induced G→A transitions—the identical mutation signature observed in vinyl chloride-associated human hepatic angiosarcomas [1]. In contrast, 1,N2-εG produced a broader spectrum of mutations including various base substitutions and frameshifts [1]. The N2,3-εG lesion showed a dTTP misincorporation frequency of approximately 20% during transcription with AMV reverse transcriptase [2], and εG·T mispairs formed with a frequency 2- to 4-fold greater than canonical G·T wobble pairs across multiple polymerases (E. coli Pol I Klenow fragment, Drosophila Pol α-primase, HIV-RT), with a mutagenic efficiency of approximately 13% [3].

Mutagenesis DNA polymerase bypass Vinyl chloride carcinogenesis

Unique AlkB Repair Resistance: N2,3-εG Is the Only Etheno Lesion Not Repaired by AlkB Dioxygenases

Among all five characterized etheno DNA adducts (1,N6-εA, 3,N4-εC, 1,N2-εG, N2,3-εG, and ε5mC), N2,3-ethenoguanine is uniquely resistant to direct oxidative repair by both E. coli AlkB and human ALKBH2 enzymes [1][2]. Experimental studies demonstrated that while 1,N6-εA and 3,N4-εC are preferred substrates and 1,N2-εG is repaired at a reduced rate, N2,3-εG shows no detectable repair activity by any AlkB family member tested [1]. QM/MM calculations provided a structural rationale: binding of N2,3-εG in the AlkB active site disrupts key DNA-enzyme interactions and positions the aberrant carbon atoms at prohibitively large distances from the Fe(IV)-oxo catalytic species, resulting in insurmountable energy barriers for oxidative catalysis [2].

DNA repair AlkB dioxygenase Etheno adduct persistence

Differential Cellular Abundance After Chloroacetaldehyde Exposure: N2,3-εdGuo Is Detectable Whereas 1,N2-εdGuo Is Absent

In G12 cells (V79-derived with single-copy gpt gene) exposed to chloroacetaldehyde—the ultimate carcinogenic metabolite of vinyl chloride—quantitative immunoassays using lesion-specific monoclonal antibodies revealed a striking isomer-specific formation pattern [1]. The most abundant etheno adduct was 1,N6-εdAdo, followed by 3,N4-εdCyd and N2,3-εdGuo. Critically, 1,N2-εdGuo was not detected in these cells despite being chemically stable enough to survive the analytical workflow [1]. The N2,3-εdGuo-specific monoclonal antibody (ETH1) achieved 50% inhibition of binding at 18 fmol of adduct, with a detection limit of 48 fmol in 25 μg of single-stranded DNA [1].

Cellular DNA adduct formation Chloroacetaldehyde Immunoassay quantitation

N2,3-Etheno-2′-deoxy Guanosine-d3: Evidence-Verified Research and Industrial Application Scenarios


Stable Isotope Dilution LC-MS/MS Quantification of N2,3-εdGuo in Human Tissue DNA for Cancer Risk Biomarker Studies

In clinical biomarker studies quantifying lipid peroxidation-derived etheno DNA adducts as indicators of oxidative stress-associated cancer risk, N2,3-Etheno-2′-deoxy Guanosine-d3 serves as the stable isotope-labeled internal standard for accurate quantification of the most abundant etheno lesion (N2,3-εdGuo). Published nanoLC-NSI/MS/MS methods have achieved attomole-level sensitivity (detection limits of 0.73–160 amol on-column for analogous etheno adducts) with quantification limits of 0.18–4.0 fmol, enabling measurement from as little as 6 μg of DNA hydrolysate [1]. The -d3 label ensures co-elution with the endogenous analyte while providing a distinct +3 Da mass shift for MRM-based quantification, correcting for matrix-induced ion suppression that would otherwise compromise accuracy at these sub-femtomole levels [1].

In Vitro Mutagenesis and DNA Polymerase Bypass Studies Using Site-Specifically Incorporated N2,3-εdGuo

N2,3-Etheno-2′-deoxy Guanosine-d3 enables precise quantification of the N2,3-εdGuo lesion in oligonucleotides used for site-directed mutagenesis and DNA polymerase bypass studies. The extreme acid lability of the N2,3-εdGuo glycosidic bond (t₁/₂ ≈ 3.5 h at pH 6, 37°C; ≥1000-fold less stable than 1,N2-εdGuo) necessitates alkaline conditions during oligonucleotide synthesis, deprotection, and purification—a critical methodological requirement that the deuterated standard can help monitor when validating sample workup protocols [2][3]. The lesion's unique mutagenic signature (exclusively G→A transitions at ~13% efficiency [4]) makes its accurate quantification essential for correlating adduct levels with mutation frequencies in polymerase fidelity assays.

DNA Repair Capacity Assessment: Quantifying AlkB-Resistant N2,3-εdGuo as a Persistent Lesion Biomarker

Because N2,3-εdGuo is the only etheno DNA adduct that is completely resistant to direct repair by AlkB family dioxygenases (including both E. coli AlkB and human ALKBH2), its accumulation in genomic DNA serves as a specific readout of AlkB repair capacity deficiency [5][6]. N2,3-Etheno-2′-deoxy Guanosine-d3 is the requisite internal standard for LC-MS/MS methods that quantify this repair-resistant lesion independently of other etheno adducts that are efficiently repaired (1,N6-εdAdo, 3,N4-εdCyd) or partially repaired (1,N2-εdGuo). This application is particularly relevant for studies examining AlkB dysfunction in inflammation-driven carcinogenesis, where N2,3-εdGuo persistence may drive malignant transformation [5].

Exposure Monitoring for Vinyl Chloride and Chloroacetaldehyde-Induced DNA Damage

In occupational and environmental exposure studies assessing DNA damage from vinyl chloride or its metabolite chloroacetaldehyde, N2,3-Etheno-2′-deoxy Guanosine-d3 enables targeted quantification of the N2,3-εdGuo adduct that is specifically formed in cellular DNA. Immunoassay data from CAA-treated G12 cells demonstrate that N2,3-εdGuo is detectable at 48 fmol per 25 μg DNA, whereas the 1,N2 isomer is completely absent under identical exposure conditions [7]. This isomer-specific formation pattern establishes N2,3-εdGuo as the relevant guanine-derived biomarker for chloroacetaldehyde exposure, and the deuterated standard is essential for its accurate quantitation in occupational biomonitoring programs.

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